molecular formula C25H29N3O3 B4263522 N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide

N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4263522
M. Wt: 419.5 g/mol
InChI Key: IZDLCKKATDSACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide, also known as EKI-785, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications.

Mechanism of Action

N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide works by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide for lab experiments is its specificity for the EGFR kinase domain, which allows for targeted inhibition of the EGFR signaling pathway. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a cancer therapeutic. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors, which may limit its efficacy in certain cancer types.

Future Directions

There are several potential future directions for the study of N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide. One area of research could focus on the development of more potent analogs of this compound that could be used in combination with other cancer treatments to enhance their efficacy. Another area of research could focus on the identification of biomarkers that could be used to predict which patients would benefit most from this compound treatment. Finally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of this compound as a cancer therapeutic.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) signaling pathway, which is known to play a key role in cancer cell proliferation and survival. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-2-14-31-20-7-5-6-19(17-20)24-18-22(21-8-3-4-9-23(21)27-24)25(29)26-10-11-28-12-15-30-16-13-28/h3-9,17-18H,2,10-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDLCKKATDSACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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